Lestaurtinib

Catalog No.
S548041
CAS No.
111358-88-4
M.F
C26H21N3O4
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lestaurtinib

CAS Number

111358-88-4

Product Name

Lestaurtinib

IUPAC Name

(15S,16S,18R)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one

Molecular Formula

C26H21N3O4

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C26H21N3O4/c1-25-26(32,12-30)10-18(33-25)28-16-8-4-2-6-13(16)20-21-15(11-27-24(21)31)19-14-7-3-5-9-17(14)29(25)23(19)22(20)28/h2-9,18,30,32H,10-12H2,1H3,(H,27,31)/t18-,25+,26+/m1/s1

InChI Key

UIARLYUEJFELEN-LROUJFHJSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CEP701; CEP-701; CEP 701; KT5555; KT-5555; KT 5555; SP924; SP-924; SP 924. Lestaurtinib.

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O

Isomeric SMILES

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O

The exact mass of the compound Lestaurtinib is 439.15321 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. It belongs to the ontological category of indolocarbazole in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Lestaurtinib (CEP-701) is a potent, orally bioavailable indolocarbazole derivative that functions as a multi-kinase inhibitor, primarily targeting FLT3, JAK2, and TrkA/B/C receptors. In biochemical assays, it demonstrates baseline IC50 values of approximately 2-3 nM for FLT3, 0.9 nM for JAK2, and <25 nM for TrkA . Crucially for material selection, Lestaurtinib is classified as a Type I kinase inhibitor, meaning it binds to the active conformation of the kinase domain [1]. This structural mechanism allows it to effectively inhibit both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, a critical differentiator from highly selective Type II inhibitors. Procurement of Lestaurtinib is typically driven by the need for a broad-spectrum, Type I inhibitor capable of simultaneous FLT3 and JAK2/STAT5 pathway suppression in complex hematological or solid tumor models.

Substituting Lestaurtinib with other in-class or target-sharing inhibitors fundamentally alters assay mechanics and risks false-negative results. Replacing it with a Type II FLT3 inhibitor, such as Quizartinib or Sorafenib, restricts activity solely to the inactive kinase conformation, completely abolishing efficacy against FLT3-TKD (e.g., D835Y) resistance mutations[1]. Conversely, substituting it with the closely related indolocarbazole Midostaurin reduces baseline in vitro potency against FLT3 and JAK2. Furthermore, Lestaurtinib exhibits a profound plasma protein-binding effect—shifting its effective IC50 from ~2 nM in standard 10% serum media to ~700 nM in human plasma [2]. Direct substitution without accounting for this pharmacokinetic shift will lead to severe underdosing in plasma-rich in vitro models or in vivo studies, necessitating specific formulation strategies that differ from those used for newer, highly selective agents.

Efficacy Against FLT3-TKD Mutations (Type I vs. Type II Inhibition)

Lestaurtinib is a Type I inhibitor that binds the active conformation of FLT3, allowing it to inhibit both FLT3-ITD and FLT3-TKD (kinase domain) mutations. In contrast, Type II inhibitors like Quizartinib only bind the inactive conformation and lack potency against TKD mutations such as D835Y [1].

Evidence DimensionInhibition of FLT3-TKD (D835Y) mutations
Target Compound DataActive against FLT3-KDM/TKD mutations
Comparator Or BaselineQuizartinib (Type II): Inactive against FLT3-KDM/TKD mutations
Quantified DifferenceQualitative loss of efficacy for Type II inhibitors against TKD mutations
ConditionsIn vitro mutant FLT3 kinase assays

Buyers must select a Type I inhibitor like Lestaurtinib when screening against FLT3-TKD resistance mutations, as Type II inhibitors will yield false negatives.

Superior JAK/STAT Suppression in Solid Tumor Models vs. Ruxolitinib

While Ruxolitinib is the benchmark JAK1/2 inhibitor for hematological conditions, it lacks efficacy in certain solid tumor models. In a panel of ovarian cancer cell lines, Lestaurtinib demonstrated potent antineoplastic activity with low nanomolar IC50s, whereas Ruxolitinib failed to inhibit growth, returning IC50 values above 20 µM [1]. Lestaurtinib uniquely suppressed both Y701/705 and S727 phosphorylation of STAT1 and STAT3 in these models.

Evidence DimensionCell viability IC50 in ovarian cancer cell lines
Target Compound DataLow nanomolar IC50
Comparator Or BaselineRuxolitinib: > 20 µM
Quantified DifferenceOrders of magnitude higher potency for Lestaurtinib in this specific solid tumor context
ConditionsIn vitro cell viability assays (ovarian cancer panel)

Demonstrates that Lestaurtinib should be procured over canonical JAK inhibitors like Ruxolitinib for atypical JAK/STAT-driven solid tumor research.

Media vs. Plasma Potency Shift (Protein Binding Impact)

Lestaurtinib is highly hydrophobic and exhibits significant plasma protein binding. While its in vitro IC50 against FLT3/ITD in standard culture medium is approximately 2 nM, this value shifts dramatically to 700 nM in human plasma [1]. This 350-fold shift is much larger than that of newer agents like Quizartinib, which was specifically engineered to retain potency in plasma.

Evidence DimensionFLT3/ITD IC50 in medium vs. human plasma
Target Compound Data700 nM (plasma)
Comparator Or BaselineBaseline medium: 2 nM
Quantified Difference350-fold increase in IC50 due to plasma protein binding
ConditionsIn vitro FLT3/ITD inhibition in 10% serum medium vs. human plasma

Procurement teams and researchers must account for this massive pharmacokinetic shift when calculating in vivo dosing or transitioning to plasma-rich assays.

In Vitro FLT3 Potency vs. Indolocarbazole Analog Midostaurin

Among first-generation indolocarbazole derivatives, Lestaurtinib exhibits a tighter binding profile against FLT3 than Midostaurin. In comparative primary AML blast assays, Lestaurtinib demonstrated an IC50 of 2 nM against FLT3/ITD in medium, whereas Midostaurin showed an IC50 of 3 nM, and against wild-type FLT3, Lestaurtinib showed an IC50 of 10 nM compared to Midostaurin's 30 nM [1].

Evidence DimensionWild-type FLT3 IC50 in culture medium
Target Compound Data10 nM
Comparator Or BaselineMidostaurin: 30 nM
Quantified Difference3-fold higher potency for Lestaurtinib against wild-type FLT3
ConditionsIn vitro primary AML blast samples (culture medium)

For highly sensitive biochemical assays requiring maximum wild-type or mutant FLT3 suppression at lower concentrations, Lestaurtinib provides a tighter binding profile than Midostaurin.

FLT3-TKD Resistance Modeling

Due to its Type I binding mechanism, Lestaurtinib is essential for assays evaluating acute myeloid leukemia (AML) models harboring FLT3-D835Y (TKD) mutations, where Type II inhibitors like Quizartinib yield false negatives[1].

Atypical JAK/STAT Solid Tumor Screening

Procured for ovarian and other solid tumor models where canonical JAK1/2 inhibitors (e.g., Ruxolitinib) demonstrate poor efficacy, leveraging Lestaurtinib's unique ability to suppress STAT1/3 serine and tyrosine phosphorylation [2].

Dual FLT3/JAK2 Inhibition Assays

Selected for myeloproliferative neoplasm (MPN) and leukemia research requiring simultaneous, potent suppression of both FLT3 and JAK2 pathways using a single small molecule .

High-Protein Binding Formulation Testing

Used as a benchmark hydrophobic, highly protein-bound compound in pharmacokinetic and formulation studies, given its well-documented 350-fold IC50 shift between standard media and human plasma [3].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

439.15320616 Da

Monoisotopic Mass

439.15320616 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DO989GC5D1

Drug Indication

Investigated for use/treatment in pancreatic cancer, prostate cancer, and leukemia (myeloid).

Pharmacology

Lestaurtinib is an orally bioavailable indolocarbazole derivative with antineoplastic properties. Lestaurtinib inhibits autophosphorylation of FMS-like tyrosine kinase 3 (FLT3), resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3. (NCI05)

Mechanism of Action

Lestaurtinib inhibits autophosphorylation of FMS-like tyrosine kinase 3 (FLT3), resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
FLT3 (CD135) [HSA:2322] [KO:K05092]

Other CAS

111358-88-4

Wikipedia

Lestaurtinib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Iyer R, Evans AE, Qi X, Ho R, Minturn JE, Zhao H, Balamuth N, Maris JM, Brodeur GM. Lestaurtinib enhances the antitumor efficacy of chemotherapy in murine xenograft models of neuroblastoma. Clin Cancer Res. 2010 Mar 1;16(5):1478-85. Epub 2010 Feb 23. PubMed PMID: 20179224; PubMed Central PMCID: PMC2831131.
2: Shabbir M, Stuart R. Lestaurtinib, a multitargeted tyrosine kinase inhibitor: from bench to bedside. Expert Opin Investig Drugs. 2010 Mar;19(3):427-36. Review. PubMed PMID: 20141349.
3: Miller SC, Huang R, Sakamuru S, Shukla SJ, Attene-Ramos MS, Shinn P, Van Leer D, Leister W, Austin CP, Xia M. Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action. Biochem Pharmacol. 2010 May 1;79(9):1272-80. Epub 2010 Jan 11. PubMed PMID: 20067776; PubMed Central PMCID: PMC2834878.
4: Santos FP, Kantarjian HM, Jain N, Manshouri T, Thomas DA, Garcia-Manero G, Kennedy D, Estrov Z, Cortes J, Verstovsek S. Phase 2 study of CEP-701, an orally available JAK2 inhibitor, in patients with primary or post-polycythemia vera/essential thrombocythemia myelofibrosis. Blood. 2010 Feb 11;115(6):1131-6. Epub 2009 Dec 11. PubMed PMID: 20008298.
5: Verstovsek S. Therapeutic potential of JAK2 inhibitors. Hematology Am Soc Hematol Educ Program. 2009:636-42. Review. PubMed PMID: 20008249.
6: Pratz KW, Sato T, Murphy KM, Stine A, Rajkhowa T, Levis M. FLT3-mutant allelic burden and clinical status are predictive of response to FLT3 inhibitors in AML. Blood. 2010 Feb 18;115(7):1425-32. Epub 2009 Dec 10. PubMed PMID: 20007803; PubMed Central PMCID: PMC2826764.
7: Sanz M, Burnett A, Lo-Coco F, Löwenberg B. FLT3 inhibition as a targeted therapy for acute myeloid leukemia. Curr Opin Oncol. 2009 Nov;21(6):594-600. Review. PubMed PMID: 19684517.
8: Zarrinkar PP, Gunawardane RN, Cramer MD, Gardner MF, Brigham D, Belli B, Karaman MW, Pratz KW, Pallares G, Chao Q, Sprankle KG, Patel HK, Levis M, Armstrong RC, James J, Bhagwat SS. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood. 2009 Oct 1;114(14):2984-92. Epub 2009 Aug 4. PubMed PMID: 19654408; PubMed Central PMCID: PMC2756206.
9: Kumar C, Purandare AV, Lee FY, Lorenzi MV. Kinase drug discovery approaches in chronic myeloproliferative disorders. Oncogene. 2009 Jun 18;28(24):2305-13. Epub 2009 May 4. Review. PubMed PMID: 19421140.
10: Skarica M, Wang T, McCadden E, Kardian D, Calabresi PA, Small D, Whartenby KA. Signal transduction inhibition of APCs diminishes th17 and Th1 responses in experimental autoimmune encephalomyelitis. J Immunol. 2009 Apr 1;182(7):4192-9. PubMed PMID: 19299717.
11: Karp J. Future research directions for the treatment of AML. Clin Adv Hematol Oncol. 2008 Nov;6(11):8-10. PubMed PMID: 19205110.
12: Gore SD. New agents for the treatment of AML recent study findings. Clin Adv Hematol Oncol. 2008 Nov;6(11):6-8. PubMed PMID: 19205109.

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